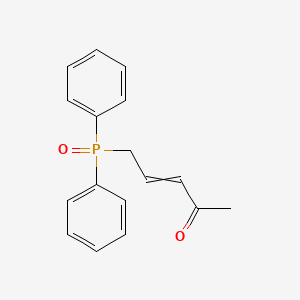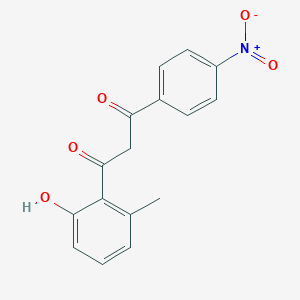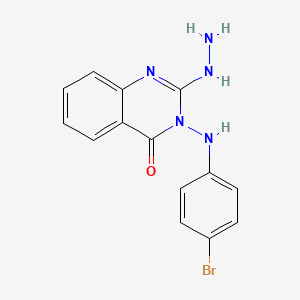![molecular formula C15H14N2O2 B14340325 4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one CAS No. 93297-40-6](/img/structure/B14340325.png)
4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one typically involves the condensation of appropriate substituted o-phenylenediamines with diketones. One common method includes the reaction of 4-acetyl-5-methyl-1,2-phenylenediamine with 1,2-diketones under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or acetic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other heterocyclic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Applications in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Benzimidazole: Another heterocyclic compound with similar biological activities.
Pyrazole: Known for its diverse applications in medicinal chemistry
Uniqueness
4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
93297-40-6 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-acetyl-5-methyl-2,3-dihydrobenzo[f]quinoxalin-6-one |
InChI |
InChI=1S/C15H14N2O2/c1-9-14-13(16-7-8-17(14)10(2)18)11-5-3-4-6-12(11)15(9)19/h3-6H,7-8H2,1-2H3 |
InChI Key |
PTDLROBCWWAQEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NCCN2C(=O)C)C3=CC=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)


![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)
![8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione](/img/structure/B14340272.png)






![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14340312.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)
